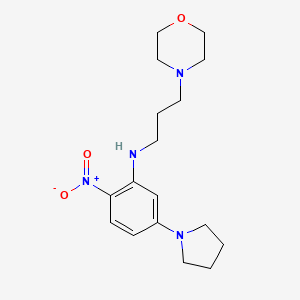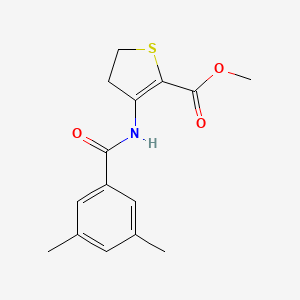
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a benzamido group attached to a dihydrothiophene ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-dihydrothiophene-2-carboxylic acid methyl ester in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzamido derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3,5-dimethylbenzamido)-thiophene-2-carboxylate: Lacks the dihydro component in the thiophene ring.
Ethyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness: Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of both the benzamido and dihydrothiophene moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
methyl 4-[(3,5-dimethylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C15H17NO3S/c1-9-6-10(2)8-11(7-9)14(17)16-12-4-5-20-13(12)15(18)19-3/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
MSLUDEHHKMPLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(SCC2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)

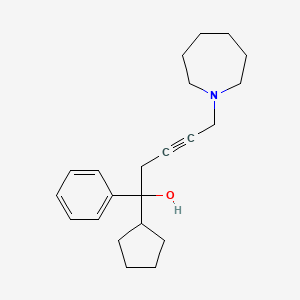
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
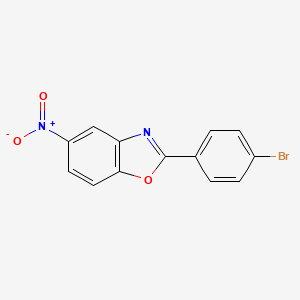
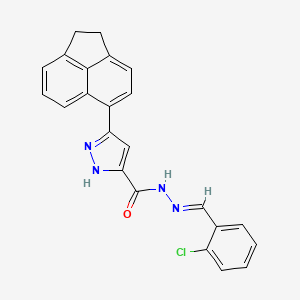
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
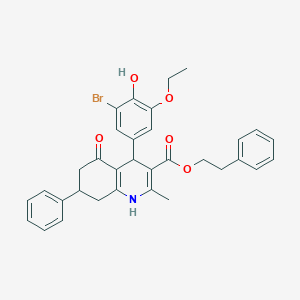
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)
